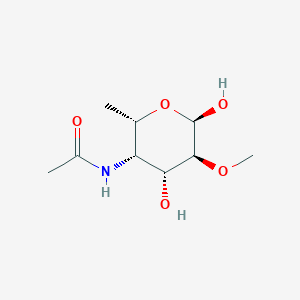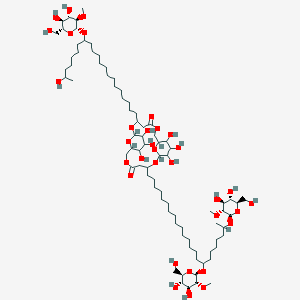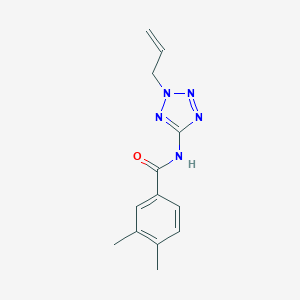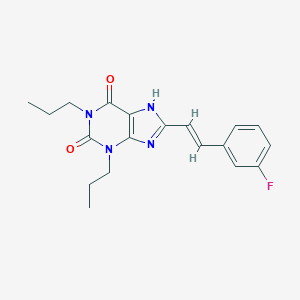
4-Acetamido-4,6-dideoxy-2-O-methylgalactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-4,6-dideoxy-2-O-methylgalactose, commonly known as ADMG, is a monosaccharide that belongs to the class of deoxy sugars. It is a derivative of galactose and is widely used in scientific research for various applications. ADMG has a unique structure and properties that make it suitable for a range of biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of ADMG is not fully understood. However, it is known to have an inhibitory effect on the biosynthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. ADMG has also been shown to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus.
Biochemical And Physiological Effects
ADMG has several biochemical and physiological effects. It has been shown to inhibit the biosynthesis of bacterial cell wall components, which can lead to cell death. ADMG has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, ADMG has been shown to have antiviral activity against certain viruses, such as human immunodeficiency virus (HIV).
Advantages And Limitations For Lab Experiments
One of the main advantages of using ADMG in lab experiments is its unique structure, which allows for the synthesis of a wide range of glycoconjugates. ADMG is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ADMG is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of ADMG. One area of research is the development of new synthetic methods for ADMG and other deoxy sugars. Another area of research is the study of the mechanism of action of ADMG and its potential use as a therapeutic target for bacterial infections. Additionally, the development of new glycoarrays using ADMG and other deoxy sugars could lead to the discovery of new carbohydrate-protein interactions. Finally, the study of the antiviral activity of ADMG and its potential use in the treatment of viral infections is an area of research that warrants further investigation.
Conclusion
In conclusion, ADMG is a unique monosaccharide that has a wide range of scientific research applications. Its structure and properties make it suitable for the synthesis of various glycoconjugates and other deoxy sugars. ADMG has several biochemical and physiological effects, including inhibiting the biosynthesis of bacterial cell wall components and modulating the immune response. While there are some limitations to using ADMG in lab experiments, its potential for future research is promising.
Synthesis Methods
ADMG can be synthesized through a multistep process from D-galactose. The first step involves the conversion of D-galactose to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide, which is then reacted with sodium azide to produce 2,3,4,6-tetra-O-acetyl-1-azido-D-galactopyranose. This compound is then treated with methyl iodide to yield ADMG.
Scientific Research Applications
ADMG has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various glycoconjugates, such as glycoproteins and glycolipids. ADMG can also be used as a precursor for the synthesis of other deoxy sugars. It has been used in the development of glycoarrays, which are used for the high-throughput screening of carbohydrate-protein interactions. ADMG has also been used in the study of bacterial pathogenesis and as a potential therapeutic target for bacterial infections.
properties
CAS RN |
152473-70-6 |
|---|---|
Product Name |
4-Acetamido-4,6-dideoxy-2-O-methylgalactose |
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
N-[(2S,3S,4R,5S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(14-3)9(13)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6+,7+,8-,9+/m0/s1 |
InChI Key |
QNVNPQBAPQNAJC-UQOMZCPUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
synonyms |
4-acetamido-4,6-dideoxy-2-O-methylgalactose ADMe-galactose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
